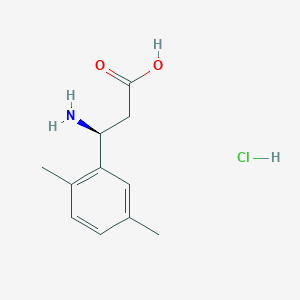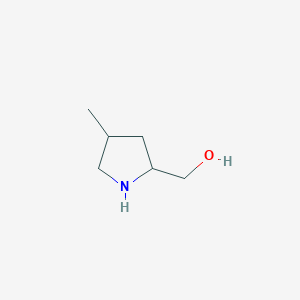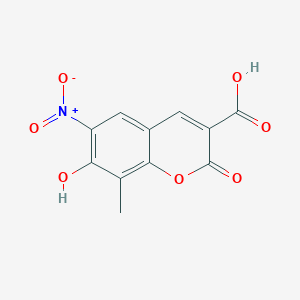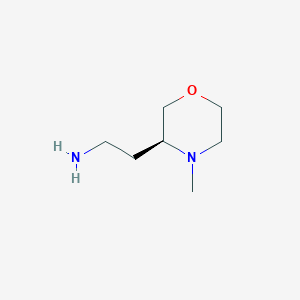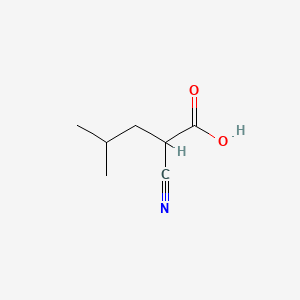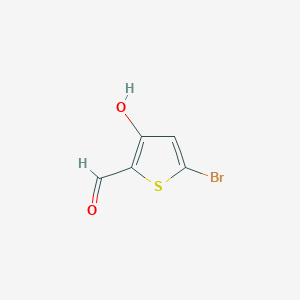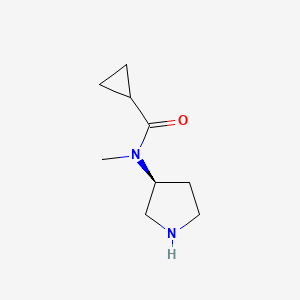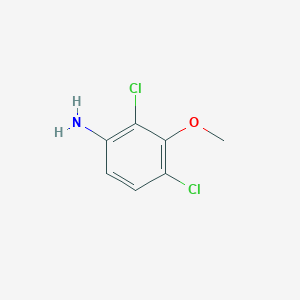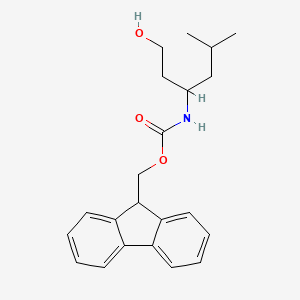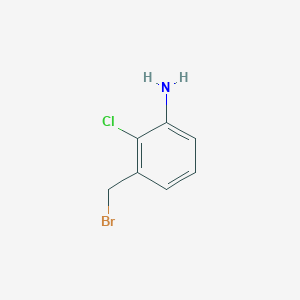
3-(Bromomethyl)-2-chloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-2-chloroaniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromomethyl group and a chlorine atom attached to the benzene ring, along with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-2-chloroaniline typically involves the bromination of 2-chloroaniline followed by the introduction of a bromomethyl group. One common method involves the reaction of 2-chloroaniline with formaldehyde and hydrobromic acid under acidic conditions to yield the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)-2-chloroaniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Nucleophilic Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include nitro or nitroso compounds.
Reduction: The primary product is the corresponding aniline derivative.
Scientific Research Applications
Chemistry: 3-(Bromomethyl)-2-chloroaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated aromatic amines on biological systems. It may also be employed in the development of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for the synthesis of molecules with antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-chloroaniline involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, potentially altering the function of the target molecules. The chlorine atom and amino group may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
2-Chloroaniline: Lacks the bromomethyl group, making it less reactive in certain nucleophilic substitution reactions.
3-Bromomethyl-aniline: Lacks the chlorine atom, which may affect its reactivity and binding properties.
3-(Chloromethyl)-2-chloroaniline:
Uniqueness: 3-(Bromomethyl)-2-chloroaniline is unique due to the presence of both a bromomethyl group and a chlorine atom on the benzene ring. This combination of functional groups imparts distinct reactivity and makes the compound versatile for various synthetic applications.
Properties
Molecular Formula |
C7H7BrClN |
|---|---|
Molecular Weight |
220.49 g/mol |
IUPAC Name |
3-(bromomethyl)-2-chloroaniline |
InChI |
InChI=1S/C7H7BrClN/c8-4-5-2-1-3-6(10)7(5)9/h1-3H,4,10H2 |
InChI Key |
WXWZWQDZRCPIRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)Cl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',3'-Dihydrospiro[azetidine-2,1'-indene] hydrochloride](/img/structure/B12943931.png)
